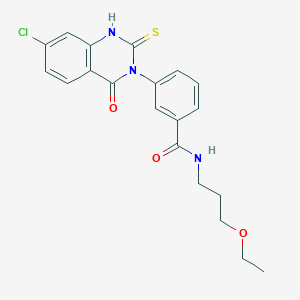

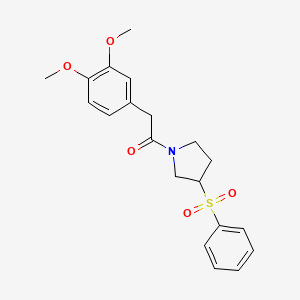

![molecular formula C8H5BrClNS B2889339 6-Bromo-4-chloro-2-methylbenzo[d]thiazole CAS No. 1427363-00-5](/img/structure/B2889339.png)

6-Bromo-4-chloro-2-methylbenzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-chloro-2-methylbenzo[d]thiazole is a chemical compound with the CAS Number: 1427363-00-5 . It has a molecular weight of 262.56 and its IUPAC name is 6-bromo-4-chloro-2-methylbenzo[d]thiazole . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 6-Bromo-4-chloro-2-methylbenzo[d]thiazole is 1S/C8H5BrClNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 . This code provides a specific text string representation for the molecular structure.Physical And Chemical Properties Analysis

6-Bromo-4-chloro-2-methylbenzo[d]thiazole is a solid at room temperature . It has a molecular weight of 262.55 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Anticancer Activity Evaluation

A study by Yurttaş et al. (2014) synthesized novel thiazole-(benz)azole derivatives to investigate their anticancer activity against A549 and C6 tumor cell lines. The research highlighted the significant anticancer activity of compounds carrying 5-chloro and 5-methylbenzimidazole groups, demonstrating their potential to direct tumor cells towards the apoptotic pathway, a precondition for anticancer action (Yurttaş et al., 2014).

Environmental Impact of Brominated Disinfection Byproducts

In the context of environmental science, Zhai and Zhang (2011) explored the formation and decomposition of new and unknown polar brominated disinfection byproducts (Br-DBPs) during chlorination. The study utilized a precursor ion scan combined with ultra-performance liquid chromatography/electrospray ionization-triple quadrupole mass spectrometry for the selective detection and identification of polar Br-DBPs. This work revealed various polar aromatic and unsaturated aliphatic Br-DBPs, shedding light on the complexity of water treatment processes (Zhai & Zhang, 2011).

Salt and Co-crystal Formation

Jin et al. (2012) focused on the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives, leading to the formation of anhydrous and hydrated multicomponent organic acid–base adducts. This study contributes to the understanding of molecular binding and co-crystal formation, which has implications for drug design and material science (Jin et al., 2012).

Antihypertensive α-Blocking Agents

Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate, evaluating their antihypertensive α-blocking activity. This research provides valuable insights into the development of new therapeutic agents with low toxicity and potential application in managing hypertension (Abdel-Wahab et al., 2008).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against corrosion of iron. Using density functional theory (DFT) calculations and molecular dynamics simulations, they predicted the inhibition performances, which correlated well with experimental results. This research has implications for the development of more effective corrosion inhibitors (Kaya et al., 2016).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propiedades

IUPAC Name |

6-bromo-4-chloro-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBTYRGSMHBCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

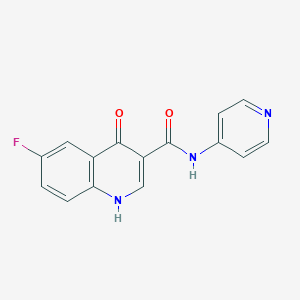

![(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2889256.png)

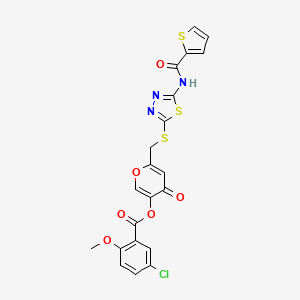

![Ethyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2889263.png)

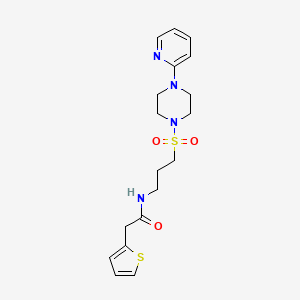

![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)

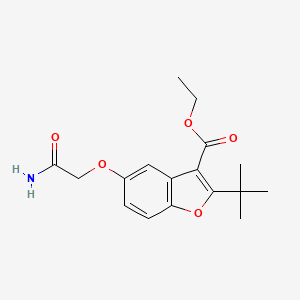

![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)

![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)

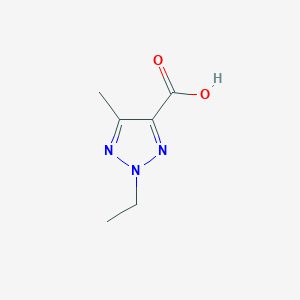

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)